

# Spectroscopic Profile of 1-Phenethylpiperidine: A Technical Guide

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## Compound of Interest

Compound Name: 1-Phenethylpiperidine

CAS No.: 332-14-9

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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **1-Phenethylpiperidine**. The information presented herein is essential for the unambiguous identification, characterization, and quality control of this molecule in research and development settings. This document includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a workflow diagram for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Phenethylpiperidine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined high-resolution NMR data for **1-Phenethylpiperidine** is not publicly available in spectral databases. The following tables provide estimated chemical shifts based on the analysis of structurally related compounds, such as fentanyl and other N-substituted piperidines, as well as established principles of NMR spectroscopy.<sup>[1][2]</sup>

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **1-Phenethylpiperidine**

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
Phenyl (Ar-H)	7.20 - 7.35	m	5H
Benzyl (-CH <sub>2</sub> -Ar)	2.75 - 2.85	m	2H
Piperidine (α-CH <sub>2</sub> )	2.55 - 2.65	m	2H
Piperidine (α'-CH <sub>2</sub> )	2.40 - 2.50	m	4H
Piperidine (β, γ-CH <sub>2</sub> )	1.40 - 1.65	m	6H

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **1-Phenethylpiperidine**

Carbon Atom	Chemical Shift (δ, ppm)
Phenyl (C, quat.)	~140
Phenyl (CH)	~128.5
Phenyl (CH)	~128.3
Phenyl (CH)	~126.0
Benzyl (-CH <sub>2</sub> -Ar)	~60.5
Piperidine (α-C)	~54.5
Piperidine (β-C)	~26.0
Piperidine (γ-C)	~24.5

## Infrared (IR) Spectroscopy

The following table outlines the expected characteristic infrared absorption bands for **1-Phenethylpiperidine** based on its functional groups.

Table 3: Predicted IR Spectroscopic Data for **1-Phenethylpiperidine**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3085 - 3030	Aromatic C-H	Stretch
2935 - 2800	Aliphatic C-H	Stretch
1600, 1495, 1450	Aromatic C=C	Ring Stretch
1440	Aliphatic CH <sub>2</sub>	Scissoring
1155	C-N	Stretch
750, 700	Aromatic C-H	Out-of-plane bend

## Mass Spectrometry (MS)

The mass spectrum for **1-Phenethylpiperidine** was obtained via electron ionization (EI).<sup>[3]</sup> The fragmentation pattern is consistent with the structure, showing a prominent molecular ion and characteristic fragments resulting from the cleavage of the phenethyl and piperidine moieties.<sup>[4][5]</sup>

Table 4: Mass Spectrometry Data for **1-Phenethylpiperidine** (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
189	25	[M] <sup>+</sup> (Molecular Ion)
188	15	[M-H] <sup>+</sup>
98	100	[C <sub>6</sub> H <sub>12</sub> N] <sup>+</sup> (Piperidinemethyl cation)
91	30	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium cation)

## Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

## NMR Spectroscopy

A sample of **1-Phenethylpiperidine** would be dissolved in an appropriate deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), and transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher. Tetramethylsilane (TMS) would be used as an internal standard. For the  $^1\text{H}$  NMR spectrum, the spectral width would be set from 0 to 10 ppm, while for the  $^{13}\text{C}$  NMR spectrum, the spectral width would be set from 0 to 220 ppm.

## IR Spectroscopy

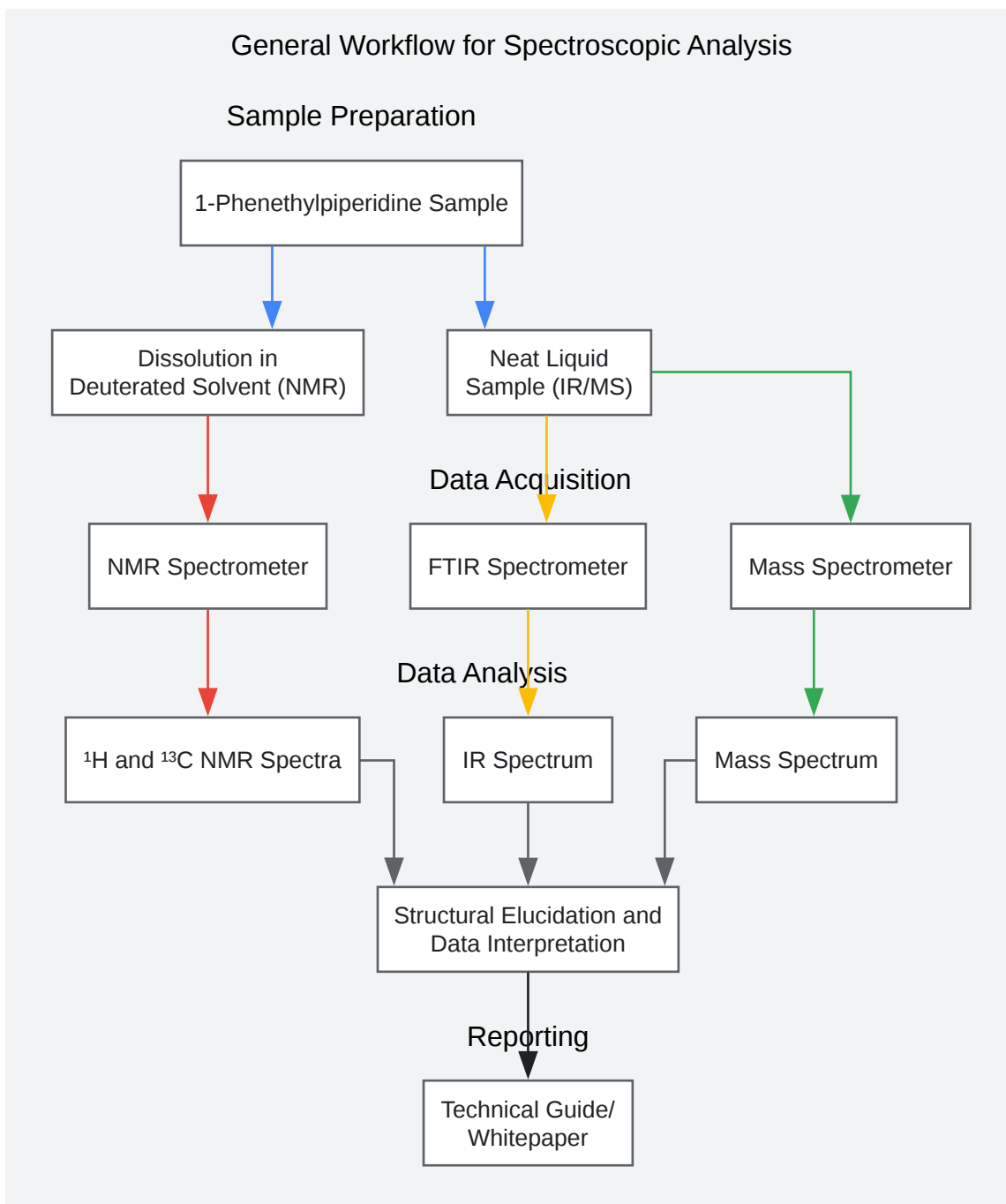
The infrared spectrum of neat **1-Phenethylpiperidine** would be recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small drop of the liquid sample would be placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal would be recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry

The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, typically via a gas chromatograph (GC) for separation and purification. The electron energy would be set to a standard 70 eV. The mass analyzer would be scanned over a mass-to-charge ( $m/z$ ) range of 40 to 500 amu.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **1-Phenethylpiperidine**.



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Caption: General Workflow for Spectroscopic Analysis.

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